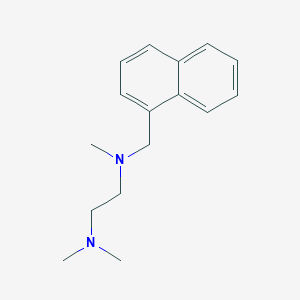
N,N,N'-trimethyl-N'-(1-naphthylmethyl)-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N'-trimethyl-N'-(1-naphthylmethyl)-1,2-ethanediamine, commonly known as 'Tmen', is a chiral diamine that has gained significant attention in recent years due to its potential applications in various fields of science. Tmen has a unique structure that makes it an excellent candidate for designing new catalysts, chiral ligands, and other biologically active compounds.
Applications De Recherche Scientifique
Tmen has been extensively studied in various fields of science, including organic chemistry, catalysis, and medicinal chemistry. Tmen and its derivatives have been used as chiral ligands in asymmetric synthesis reactions, such as the asymmetric hydrogenation of ketones, imines, and olefins. Tmen-based catalysts have also been used in the synthesis of biologically active compounds, such as amino acids, peptides, and alkaloids. Tmen has also been shown to possess antitumor, antiviral, and antibacterial activities.
Mécanisme D'action
The mechanism of action of Tmen is not fully understood, but it is believed to involve the formation of a coordination complex with a metal catalyst or enzyme. The chiral nature of Tmen allows it to interact selectively with certain substrates, leading to the formation of chiral products.
Biochemical and Physiological Effects:
Tmen has been shown to possess various biochemical and physiological effects, such as inhibiting the growth of cancer cells, reducing inflammation, and enhancing the immune system. Tmen has also been shown to have a positive effect on cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tmen in lab experiments include its high selectivity, stability, and ease of synthesis. However, Tmen can be expensive to produce, and its chiral nature can make it challenging to work with in certain reactions.
Orientations Futures
There are several future directions for research involving Tmen. One area of interest is the development of new Tmen-based catalysts for asymmetric synthesis reactions. Another area of research is the investigation of Tmen's potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis of Tmen and its derivatives could lead to more efficient and cost-effective production.
In conclusion, Tmen is a versatile and promising compound with many potential applications in various fields of science. Further research on Tmen and its derivatives could lead to the development of new catalysts, chiral ligands, and therapeutic agents.
Méthodes De Synthèse
The synthesis of Tmen involves the reaction of 1-naphthylmethylamine with 1,2-dibromoethane in the presence of sodium hydride to form the intermediate 1,2-bis(1-naphthylmethylamino)ethane, which is then treated with trimethylamine to produce Tmen. The yield of Tmen can be improved by using different reaction conditions, such as changing the temperature, solvent, and reaction time.
Propriétés
IUPAC Name |
N,N,N'-trimethyl-N'-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-17(2)11-12-18(3)13-15-9-6-8-14-7-4-5-10-16(14)15/h4-10H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXDZGPNMBEGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



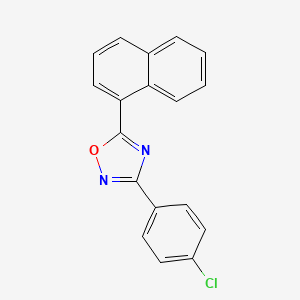

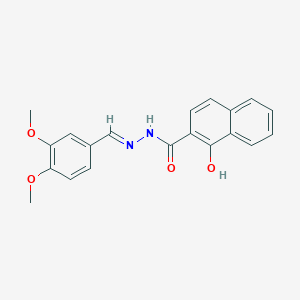
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
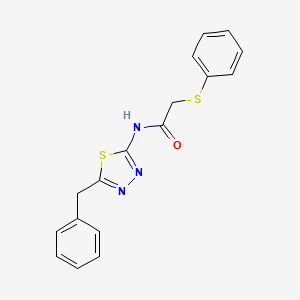
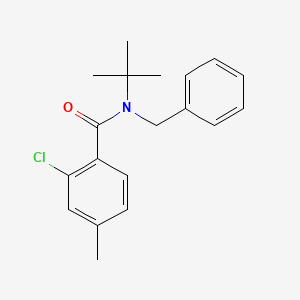
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
![N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
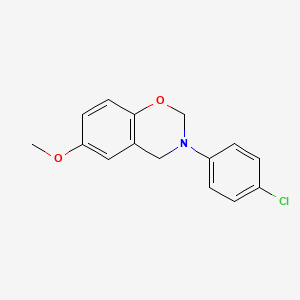
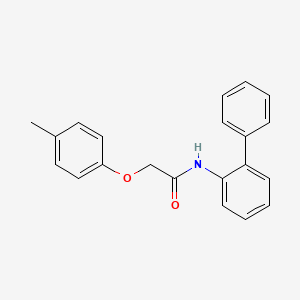
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5814398.png)